molecular formula C45H74O12 B010920 21-Hydroxyoligomycin A CAS No. 102042-09-1

21-Hydroxyoligomycin A

Cat. No.: B010920
CAS No.: 102042-09-1
M. Wt: 807.1 g/mol
InChI Key: PIKJILHUPCWBCA-NMZLQNICSA-N
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Description

21-Hydroxyoligomycin A is a rare member of the oligomycin class of compounds. It is a macrolide antibiotic isolated from the bacterium Streptomyces cyaneogriseus. This compound is known for its potent inhibitory effects on K-Ras plasma membrane localization, making it a valuable tool in cancer research .

Preparation Methods

21-Hydroxyoligomycin A is typically isolated from the fermentation broth of Streptomyces cyaneogriseus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

21-Hydroxyoligomycin A undergoes various chemical reactions, including:

Comparison with Similar Compounds

21-Hydroxyoligomycin A is part of the oligomycin class of macrolide antibiotics. Similar compounds include:

Properties

CAS No.

102042-09-1

Molecular Formula

C45H74O12

Molecular Weight

807.1 g/mol

IUPAC Name

(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1

InChI Key

PIKJILHUPCWBCA-NMZLQNICSA-N

SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C

Isomeric SMILES

CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C

Canonical SMILES

CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C

Appearance

White Lyophilisate

Synonyms

(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxyoligomycin A
Reactant of Route 2
21-Hydroxyoligomycin A
Reactant of Route 3
21-Hydroxyoligomycin A
Reactant of Route 4
21-Hydroxyoligomycin A
Reactant of Route 5
21-Hydroxyoligomycin A
Reactant of Route 6
21-Hydroxyoligomycin A
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Q & A

Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?

A1: The absolute configuration of this compound (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of this compound." []

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